MCB-613 is a small molecule classified as a steroid receptor coactivator (SRC) stimulator. [, , ] SRCs are a family of proteins that interact with nuclear receptors and other transcription factors to regulate gene expression. [] MCB-613 plays a significant role in scientific research as a tool to investigate the biological functions of SRCs and their potential as therapeutic targets in various diseases, including cancer and cardiovascular diseases. [, , , ]
The synthesis of MCB-613 involves several steps that leverage its unique chemical structure. The compound can be synthesized through a multi-step synthetic route that includes the formation of the cyclohexanone core followed by the introduction of pyridine groups. The detailed synthetic pathway typically employs reactions such as Michael addition and condensation reactions to construct the desired molecular framework .
Technical details include:
The molecular structure of MCB-613 consists of a cyclohexanone ring substituted with ethyl and pyridine groups. The presence of electrophilic centers allows MCB-613 to participate in various chemical interactions.
The structural characteristics contribute to its reactivity and biological activity, particularly in covalent interactions with target proteins like Kelch-like ECH-associated protein 1 (KEAP1) and steroid receptor coactivators .
MCB-613 undergoes several significant chemical reactions that are crucial for its mechanism of action. Notably, it acts as an electrophile, engaging in Michael addition reactions with nucleophilic sites on proteins.
The mechanism of action of MCB-613 primarily revolves around its interaction with KEAP1 and subsequent modulation of NRF2 signaling pathways. By covalently binding to KEAP1, MCB-613 disrupts its regulatory function over NRF2, leading to increased NRF2 stability and activation.
MCB-613 exhibits several notable physical and chemical properties:
Relevant data suggest that MCB-613's reactivity profile is essential for its biological activity, enabling it to modulate multiple cellular pathways effectively .
MCB-613 has significant potential applications in scientific research and therapeutic development:
EGFR-mutant non-small cell lung cancer (NSCLC) represents a molecularly defined subset of lung malignancies, accounting for 10-15% of Western and up to 50% of Asian NSCLC cases. Targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and osimertinib have revolutionized treatment, producing initial response rates of 50-80%. However, multifocal resistance inevitably develops within 12-24 months through diverse molecular mechanisms [6]. Resistance pathways fall into two broad categories: EGFR-dependent mechanisms (e.g., T790M, C797S, and L792X mutations) that restore kinase activity, and EGFR-independent mechanisms (e.g., MET/HER2 amplifications, RAS/MAPK pathway activation, and phenotypic transformations) that bypass EGFR signaling [6]. Critically, multiple resistance mechanisms frequently co-evolve within the same patient, creating therapeutic challenges for sequential or combination targeted therapies [1] [4].
Table 1: Key Resistance Mechanisms in EGFR-Mutant NSCLC
Resistance Category | Molecular Mechanisms | Frequency (%) |
---|---|---|
EGFR-dependent | T790M mutation | 50-63% |
C797S mutation | 7-15% | |
L792X/L718X mutations | 1-5% | |
EGFR-independent | MET amplification | 5-22% |
HER2 amplification | 2-13% | |
RAS/MAPK activation | 5-10% | |
Phenotypic transformation | 3-15% |
The Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2–related factor 2 (NRF2) axis constitutes a master regulatory system governing cellular responses to oxidative and electrophilic stress. Under homeostatic conditions, KEAP1 functions as a substrate adaptor for Cullin 3-based ubiquitin ligase, targeting NRF2 for proteasomal degradation. Oncogenic insults or therapeutic pressures disrupt this regulation, leading to NRF2 pathway hyperactivation – a feature observed in 20-35% of lung adenocarcinomas. NRF2-driven transcription promotes chemoresistance through:
KEAP1 loss-of-function mutations or epigenetic silencing confers poor prognosis in NSCLC and establishes NRF2-dependent therapeutic vulnerabilities distinct from those in KEAP1-wildtype cancers [1] [4].
Steroid receptor coactivators (SRC-1, SRC-2, SRC-3) comprise a family of transcriptional coregulators that orchestrate complex transcriptional programs across hormone-responsive and non-hormonal malignancies. SRCs recruit chromatin-modifying enzymes (histone acetyltransferases, methyltransferases) and basal transcription machinery to amplify oncogenic transcription driven by steroid receptors, E2F, AP-1, and STAT factors. SRC-3 (NCOA3/AIB1) is particularly implicated in therapy resistance through:
Initial studies identified MCB-613 as a small-molecule SRC stimulator that amplifies SRC transcriptional activity through induced aggregation and coactivator hyperactivation. Paradoxically, this "overstimulation" approach induced ER stress and apoptosis in multiple myeloma models, suggesting context-dependent therapeutic applications [3] [9].
Collateral sensitivity describes an evolutionary phenomenon where resistance to one therapeutic agent confers hypersensitivity to a second, mechanistically distinct compound. This concept, first documented in antibiotic-resistant bacteria, has emerged as a promising paradigm in oncology for addressing multifocal resistance. The underlying rationale involves:
High-throughput phenotypic screening approaches have identified collateral sensitivities across diverse cancer types, including KEAP1 dependency in EGFR inhibitor-resistant NSCLC, asparagine auxotrophy in chemotherapy-resistant breast cancer, and iron-sulfur cluster vulnerabilities in BRAF inhibitor-resistant melanoma [4] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1